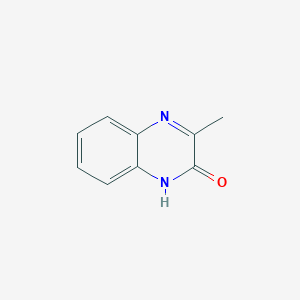

2-Hydroxy-3-methylquinoxaline

概要

説明

3-メチル-2-キノキサリノンは、医薬品合成において広く使用される合成中間体です . 3-メチル-2-キノキサリノンの分子式はC9H8N2Oで、分子量は160.1 g/molです .

2. 製法

合成経路と反応条件

3-メチル-2-キノキサリノンを合成する一般的な方法の1つは、o-フェニレンジアミンとピルビン酸ナトリウムを水性酢酸中で反応させることです。 反応は通常、室温で約3時間行われます . 反応条件は穏やかであるため、この方法はラボ規模の合成に適しています。

工業生産方法

工業的な設定では、3-メチル-2-キノキサリノンの合成には、よりスケーラブルでコスト効果の高い方法が使用される場合があります。これらの方法は、収率を高め、生産コストを削減するために反応条件を最適化することに焦点を当てています。 工業生産方法に関する具体的な詳細は、文献では容易に入手できません。

作用機序

3-メチル-2-キノキサリノンの作用機序は、縮合や置換などのさまざまな化学反応を起こして、さまざまな誘導体を生成する能力に関与しています。これらの誘導体は、生物系における分子標的や経路と相互作用することができます。 たとえば、芳香族アルデヒドとの縮合生成物は、他の試薬とさらに反応して、潜在的な生物活性を持つ複雑な分子を生成することができます .

6. 類似の化合物との比較

類似の化合物

キノキサリン: 3-メチル-2-キノキサリノンの母体化合物です。

2-メチルキノキサリン: 別の位置にメチル基を持つ類似の化合物です。

3-メチルキノキサリン: 別の置換パターンを持つ類似の化合物です.

独自性

3-メチル-2-キノキサリノンは、その特定の置換パターンにより、さまざまな化学反応を起こして多様な誘導体を生成できるため、独特です。 この多様性により、医薬品合成やその他の科学研究における貴重な中間体となっています .

生化学分析

Biochemical Properties

They have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions

Cellular Effects

Quinoxaline derivatives have been shown to have significant impacts on various types of cells and cellular processes .

Metabolic Pathways

Quinoxaline derivatives are known to be involved in various metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-methyl-2-Quinoxalinone involves the reaction of o-phenylenediamine with sodium pyruvate in aqueous acetic acid. The reaction is typically carried out at room temperature for about three hours . The reaction conditions are mild, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

化学反応の分析

反応の種類

3-メチル-2-キノキサリノンは、以下を含むさまざまな種類の化学反応を起こします。

縮合反応: 芳香族アルデヒドと縮合して3-(置換スチリル)-2-キノキサリノンを生成します.

臭素化: 側鎖臭素化を起こして3-ブロモメチル-2-キノキサリノンを生成します.

置換反応: 臭素化された生成物は、さらに芳香族アミン、サッカリンのナトリウム塩、フタルイミドカリウムと反応することができます.

一般的な試薬と条件

芳香族アルデヒド: 縮合反応に使用されます。

酢酸中の臭素: 臭素化に使用されます。

モルホリン、メトキシドナトリウム、ピペリジン: 置換反応に使用されます.

主要な生成物

3-(置換スチリル)-2-キノキサリノン: 縮合反応から生成されます。

3-ブロモメチル-2-キノキサリノン: 臭素化から生成されます。

さまざまな置換キノキサリノン: 置換反応から生成されます.

4. 科学研究への応用

3-メチル-2-キノキサリノンは、科学研究でいくつかの用途があります。

医薬品合成: さまざまな医薬品化合物の合成における中間体として使用されます.

触媒: キノキサリノンの官能化のための不均一系触媒反応に関与しています.

材料科学:

科学的研究の応用

Pharmaceutical Synthesis

2-Hydroxy-3-methylquinoxaline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been synthesized to explore their biological activities, particularly in the development of anticancer and antimicrobial agents.

Key Derivatives and Their Activities

- Anticancer Agents : Several studies have reported the synthesis of quinoxaline derivatives that exhibit antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) . These derivatives often target specific pathways, including the inhibition of VEGFR-2, which is crucial for tumor angiogenesis.

- Antimicrobial Compounds : The antimicrobial properties of this compound and its derivatives have been extensively studied. For instance, new quinoxaline derivatives have shown promising results against various bacterial strains .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity. Research indicates that modifications at the C-3 methyl group of this compound can enhance its efficacy against pathogenic microorganisms.

Case Studies and Findings

- A study synthesized several new quinoxaline derivatives incorporating aromatic aldehydes and amines, which were screened for antimicrobial activity. Some compounds exhibited significant antibacterial effects .

- Another investigation found that certain derivatives showed effectiveness against resistant strains of bacteria, indicating their potential use in developing new antibiotics .

Material Science Applications

Beyond pharmaceuticals, this compound is explored for its potential applications in materials science. Its properties make it suitable for use in heterogeneous catalysis and the development of functional materials .

Summary Table of Applications

類似化合物との比較

Similar Compounds

Quinoxaline: The parent compound of 3-methyl-2-Quinoxalinone.

2-Methylquinoxaline: A similar compound with a methyl group at a different position.

3-Methylquinoxaline: Another similar compound with a different substitution pattern.

Uniqueness

3-methyl-2-Quinoxalinone is unique due to its specific substitution pattern, which allows it to undergo a variety of chemical reactions to form diverse derivatives. This versatility makes it a valuable intermediate in pharmaceutical synthesis and other scientific research applications .

生物活性

2-Hydroxy-3-methylquinoxaline is a notable compound within the quinoxaline family, recognized for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables that illustrate its pharmacological potential.

Chemical Structure and Synthesis

This compound (C9H8N2O) is synthesized through the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol, yielding the quinoxaline derivative as a primary product. This compound serves as a precursor for various modifications, leading to derivatives with enhanced biological activities .

1. Antimicrobial Activity

Quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Studies indicate that compounds derived from this nucleus demonstrate activity against a range of pathogens:

- Antibacterial Activity : The compound shows moderate effectiveness against Gram-positive and Gram-negative bacteria, with specific derivatives demonstrating higher potency. For instance, this compound-1,4-di-N-oxide has been reported to be particularly active against certain strains of E. coli and S. aureus .

- Antifungal Activity : The compound has also shown activity against fungi such as Candida albicans, albeit at lower efficacy compared to its antibacterial properties .

2. Anticancer Properties

Research highlights the potential of this compound in cancer therapy:

- Cytotoxicity : In vitro studies reveal that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Compounds have shown IC50 values ranging from 0.29 to 0.90 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerase II and DNA intercalation, which disrupts cancer cell proliferation mechanisms .

3. Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits various other biological activities:

- Anti-inflammatory Properties : Some studies report the anti-inflammatory effects of quinoxaline derivatives, suggesting potential applications in treating inflammatory diseases .

- Antimalarial and Antituberculosis Activities : Emerging research indicates that certain quinoxaline derivatives possess antimalarial and antituberculosis properties, expanding their therapeutic potential .

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoxaline derivatives against clinical isolates. Results indicated that compounds derived from this compound had a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 µg/mL against resistant bacterial strains .

- Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of synthesized quinoxalines on HepG2 and MCF-7 cell lines. The study found that specific modifications to the quinoxaline structure significantly enhanced cytotoxicity and apoptosis induction in cancer cells .

Data Summary

特性

IUPAC Name |

3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMNRPAEPIYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161219 | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14003-34-0 | |

| Record name | 3-Methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalinol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinoxalin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Hydroxy-3-methylquinoxaline?

A1: this compound, also known as 3-Methyl-2-quinoxalinol, has the following characteristics:

- [1] The molecule likely exists in the keto-form in the solid phase and the hydroxy-form (enol-form) in the gaseous phase.

- [1] Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional were employed to determine the most stable geometries and relative stability of the molecule.

Q2: How can this compound be synthesized?

A2: Several synthesis pathways are presented in the research:

- [2] It is a product in the synthesis of 3,6-dimethyl-1,4,5,8-tetra-azaphenanthrene (3,6dmTAP). The process involves nitration of this compound, followed by a series of reactions including treatment with POCl3, hydrazine, and glyoxal.

- [3] It serves as a fluorescent derivative in a fluorometric assay for D-amino acid oxidase. The compound is formed through the condensation of pyruvate with o-phenylenediamine in an acidic medium.

Q3: What are the applications of this compound?

A3: The research highlights two primary applications:

- [4] Fluorescent Derivatizing Agent: It is utilized in the microquantitative analysis of lactate and pyruvate in biological samples. The compound is formed through the enzymatic conversion of lactate to pyruvate, followed by derivatization with o-phenylenediamine, and subsequent detection using high-performance liquid chromatography (HPLC).

- [5] Synthetic Intermediate: It is a key starting material for preparing 3-substituted-2(1H)-quinoxalinones. This synthesis involves the generation of a dianion of this compound using lithium diisopropylamide (LDA), followed by its reaction with various electrophilic reagents.

Q4: What is known about the stability of this compound?

A4: Although specific stability data is not provided, the following insights are available:

- [6] The Knudsen mass-loss effusion technique was used to determine the compound's vapor pressure at various temperatures, providing insights into its volatility and thermal stability within the studied temperature range.

- [7] The synthesis of derivatives, such as Schiff bases, suggests that the molecule can undergo further chemical modifications, implying a degree of reactivity at specific functional groups.

Q5: Are there known Structure-Activity Relationship (SAR) studies involving this compound?

A5: Yes.

- [8] Research exploring the inhibition of lipopolysaccharide (LPS)-induced TNF-alpha release on mouse macrophages utilized a series of 2-quinoxalinol analogs, including derivatives of this compound. The study identified specific structural modifications, such as the introduction of amino and alkoxy substituents, that contribute to enhanced inhibitory activity.

Q6: What analytical methods are used to characterize and quantify this compound?

A6: The research highlights a crucial analytical technique:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。